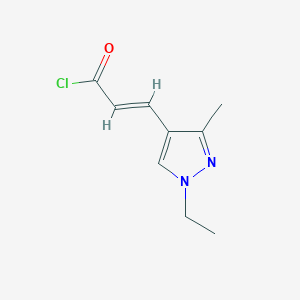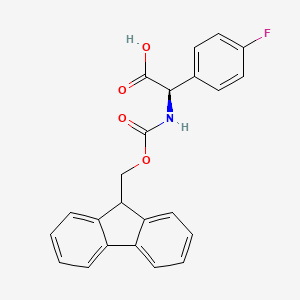
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Heterocyclic Derivatives
- Sallam, Elgubbi, and El‐Helw (2020) utilized a compound similar to (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride as a building block for synthesizing new heterocyclic derivatives like benzoxazinone, indoline, isoindoline, pyrazolone, chromene, and pyrimidopyrimidine. These compounds demonstrated promising inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020).
Development of 3-Heterocyclic Quinolinones
- Abass, Hassanien, and Atta-Allah (2013) reported the synthesis of new 3-heterocyclic quinolinones using a similar compound, leading to the formation of novel quinolinones with various heterocyclic substituents (Abass, Hassanien, & Atta-Allah, 2013).
Anti-Rotavirus Activity
- El‐Helw, Gado, and El-ziaty (2020) utilized a related compound for constructing a variety of nitrogen heterocycles with a pyrazole scaffold. These compounds showed significant anti-rotavirus activity, making them potential candidates for anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Structural Analysis and Stabilization
- The compound has been used in the synthesis and structural analysis of novel organic molecules. For instance, Dehua Zhang, Xiaoyan Zhang, and Liu (2007) prepared a related compound and analyzed its molecular conformation and stabilization through intramolecular hydrogen bonds (Dehua Zhang, Xiaoyan Zhang, & Liu, 2007).
Synthesis of Functionalized 3-(Hetaryl)pyrazoles
- Shawali, Farghaly, and Aldahshoury (2010) described an efficient synthesis method for novel 3-heteroaryl-pyrazoles using a compound akin to this compound, resulting in the formation of compounds with various heterocyclic substituents (Shawali, Farghaly, & Aldahshoury, 2010).
Properties
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














